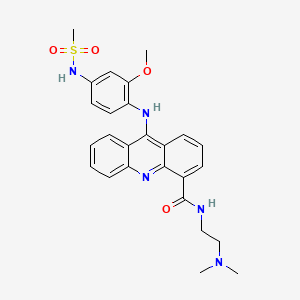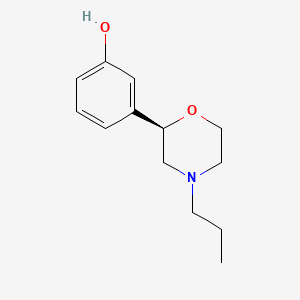
(R)-3-(4-propylmorpholin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-(4-propylmorpholin-2-yl)phenol, also known as propyl-morpholinyl-phenol (PMP), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a chiral molecule that has shown promising results in various scientific research studies.
Scientific Research Applications
Pharmacokinetics and Intranasal Delivery
- Pharmacokinetics and Intranasal Bioavailability : (R)-3-(4-propylmorpholin-2-yl) phenol (PF-219061) has been identified as a potent, selective agonist of the dopamine 3 receptor, used in the treatment of female sexual dysfunction. Notably, its pharmacokinetics, including low oral bioavailability and improved intranasal bioavailability, have been extensively studied. This compound exhibits liver blood flow clearance in both rats and dogs, with oral bioavailability being 0.7% in dogs and less than 5% in rats. Intranasal dosing was explored as a method to enhance bioavailability. Preclinical studies showed intranasal bioavailabilities of 16–38% in rats and 54–61% in dogs with rapid absorption. These findings highlight the potential utility of intranasal dosing for PF-219061, offering high exposure by circumventing first-pass effects (Attkins et al., 2009).
Synthesis and Structural Analysis
- Synthesis and Pharmacokinetics of Prodrugs : Azomethine derivatives of (R)-alpha-methylhistamine, a histamine H3 receptor agonist, were synthesized as lipophilic prodrugs to improve the bioavailability of the hydrophilic drug, particularly its entry into the brain. The molecular conformations of these derivatives were determined by X-ray structure analysis, which confirmed the presence of an intramolecular hydrogen bond crucial for the stability of these azomethines. Additionally, the pharmacokinetic parameters of these prodrugs were investigated both in vitro and in vivo, revealing potential for central nervous system delivery (Krause et al., 1995).
Spectroscopic and Molecular Studies
- Spectroscopic Analysis and Molecular Docking : Research involving the molecular structure and spectroscopic data of related phenolic compounds, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, has been conducted. The studies included Density Functional Theory (DFT) calculations, vibrational spectra analysis, and molecular docking results. These provide insights into the interactions, electronic properties, and potential biological effects of such compounds (Viji et al., 2020).
Interaction with Graphene and Nanocomposites
- Interaction with Reduced Graphene Oxide : Studies have explored the interaction of phenolic compounds, like (R)-3-(4-propylmorpholin-2-yl)phenol, with reduced graphene oxide (rGO). The research examined batch sorption, spectroscopic analysis, and theoretical calculations to understand the π-π interactions and hydrogen bonds between phenols and graphene-based materials. These findings are crucial for elucidating interaction mechanisms and for the simultaneous removal of organic pollutants from wastewater (Yu et al., 2017).
Colorimetric Detection and Environmental Impact
- Colorimetric Detection and Degradation of Phenol : The development of graphene-based magnetic metal-organic framework (MOF) composites has been reported for the colorimetric detection and degradation of phenol. These composites exhibit mimic enzyme properties and Fenton-like catalytic activity, making them suitable for real-time water quality monitoring and wastewater treatment (Wang et al., 2019).
properties
CAS RN |
710654-74-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1 |
InChI Key |
WOLAYLBKITVXRB-FZMZJTMJSA-N |
Isomeric SMILES |
CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O |
SMILES |
CCCN1CCOC(C1)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCN1CC(OCC1C)C2=CC(=CC=C2)O |
synonyms |
(R)-3-(4-propylmorpholin-2-yl) phenol PF-219061 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




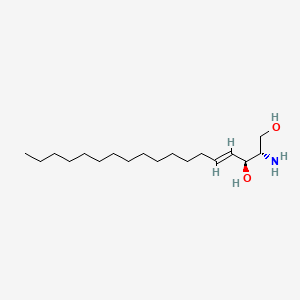

![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
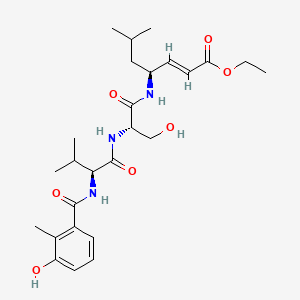

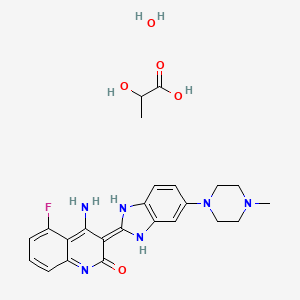
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)


![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
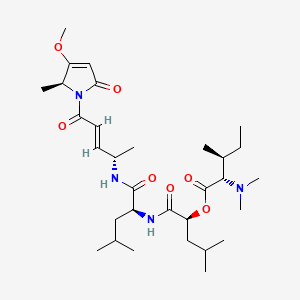
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
